molecular formula C19H16N2S B10983025 1H-Benzoimidazole, 2-(naphthalen-2-ylmethylsulfanylmethyl)-

1H-Benzoimidazole, 2-(naphthalen-2-ylmethylsulfanylmethyl)-

Cat. No.: B10983025
M. Wt: 304.4 g/mol
InChI Key: CANBMUXVNFMCGD-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE typically involves the reaction of benzimidazole derivatives with naphthylmethyl sulfide under specific conditions. The synthetic route generally includes:

    Starting Materials: Benzimidazole and naphthylmethyl sulfide.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in an inert atmosphere to prevent oxidation.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole or naphthylmethyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.

    Medicine: It has been studied for its anticancer and anti-inflammatory activities, and its potential use in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It modulates various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE can be compared with other benzimidazole derivatives:

    Similar Compounds: Examples include 1H-1,3-BENZIMIDAZOL-2-YLMETHYL PHENYL SULFIDE and 1H-1,3-BENZIMIDAZOL-2-YLMETHYL THIENYL SULFIDE.

    Uniqueness: The presence of the naphthylmethyl group in 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE imparts unique chemical and biological properties, such as enhanced stability and bioactivity, compared to its analogs.

This detailed article provides a comprehensive overview of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2-NAPHTHYLMETHYL) SULFIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16N2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(naphthalen-2-ylmethylsulfanylmethyl)-1H-benzimidazole

InChI

InChI=1S/C19H16N2S/c1-2-6-16-11-14(9-10-15(16)5-1)12-22-13-19-20-17-7-3-4-8-18(17)21-19/h1-11H,12-13H2,(H,20,21)

InChI Key

CANBMUXVNFMCGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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